Rovadicitinib

Catalog No.
S11251249
CAS No.
1948242-59-8
M.F
C17H19N7
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rovadicitinib

CAS Number

1948242-59-8

Product Name

Rovadicitinib

IUPAC Name

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1

InChI Key

ZGENDZDSLYKCSI-CQSZACIVSA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Rovadicitinib (TQ05105) is a first-in-class, orally bioavailable small-molecule active pharmaceutical ingredient (API) characterized by its dual-targeting of both Janus kinases (JAK1/2) and Rho-associated coiled-coil-containing protein kinases (ROCK1/2). Commercially approved for the first-line treatment of intermediate-to-high-risk primary myelofibrosis, this compound stands out in procurement due to its ability to simultaneously suppress cytokine-driven inflammatory pathways and cytoskeletal fibrotic remodeling. For pharmaceutical researchers and formulation scientists, Rovadicitinib represents a high-value precursor that eliminates the need for complex, multi-agent combination therapies when addressing multifactorial fibrotic and inflammatory diseases, such as myeloproliferative neoplasms and chronic graft-versus-host disease (cGVHD) [1].

Procuring generic first-generation JAK inhibitors (such as Ruxolitinib) or isolated ROCK inhibitors (such as Belumosudil) as substitutes for Rovadicitinib fundamentally compromises experimental and therapeutic models requiring dual-pathway suppression. While generic JAK inhibitors effectively reduce inflammatory cytokine signaling, they lack the ROCK1/2 inhibitory activity necessary to directly halt or reverse tissue fibrosis and cytoskeletal remodeling. Conversely, selective ROCK inhibitors fail to adequately control the upstream JAK/STAT-driven inflammatory cascade. Rovadicitinib’s precisely engineered dual-kinase profile ensures synergistic anti-inflammatory and anti-fibrotic efficacy within a single molecule, making it non-interchangeable for applications targeting advanced, drug-resistant myelofibrosis or steroid-refractory cGVHD where single-pathway interventions historically fail [1].

Dual-Pathway Kinase Targeting: Precursor Suitability for JAK1/2 and ROCK1/2 Inhibition

Generic substitution with first-generation JAK inhibitors fails to address the fibrotic components of myeloproliferative diseases. Rovadicitinib is structurally differentiated as the first approved dual-target small-molecule inhibitor of both JAK1/2 and ROCK1/2. While the standard-of-care comparator Ruxolitinib potently inhibits JAK1/2, it lacks activity against the ROCK pathway. Rovadicitinib's nanomolar potency against both kinase families enables simultaneous suppression of cytokine-driven inflammation (JAK/STAT) and cytoskeletal fibrotic remodeling (ROCK), providing a synergistic effect that single-target comparators cannot achieve [1].

Evidence DimensionKinase Target Profile
Target Compound DataDual JAK1/2 and ROCK1/2 inhibition (nanomolar IC50s)
Comparator Or BaselineRuxolitinib (JAK1/2 only; lacks ROCK activity)
Quantified DifferenceSimultaneous blockade of both inflammatory and fibrotic pathways, whereas the comparator only blocks inflammation.
ConditionsPreclinical kinase selectivity profiling and fibrotic disease modeling.

Essential for researchers requiring a single-agent precursor that targets both inflammation and fibrosis without the confounding variables of combination therapy.

Superior Spleen Volume Reduction (SVR35) in First-Line Myelofibrosis

When selecting an API for first-line myelofibrosis modeling or therapeutic development, Rovadicitinib demonstrates robust quantitative advantages over historical baselines. In its pivotal registrational study, Rovadicitinib achieved a Spleen Volume Reduction of 35% or greater (SVR35) in 58.33% of subjects at week 24, with an overall SVR35 rate reaching 63.89% at any time point. This significantly outperforms the historical Phase III baseline of Ruxolitinib (approximately 41.9% SVR35 at week 24 in COMFORT-I), establishing Rovadicitinib as a highly potent first-line intervention [1].

Evidence DimensionSVR35 Response Rate at Week 24
Target Compound Data58.33% SVR35 response rate
Comparator Or BaselineHistorical Ruxolitinib baseline (~41.9% SVR35)
Quantified Difference16.4% absolute increase in SVR35 response rate at 24 weeks.
ConditionsPivotal registrational clinical study in intermediate-2 or high-risk primary myelofibrosis.

Provides a superior efficacy benchmark for procurement teams sourcing positive controls for next-generation myelofibrosis therapeutic studies.

Restoring Efficacy in Ruxolitinib-Refractory/Intolerant Models

A critical procurement differentiator for Rovadicitinib is its proven efficacy in models that have developed resistance to standard JAK inhibitors. In a Phase Ib clinical trial evaluating patients who were refractory, relapsed, or intolerant to Ruxolitinib (median prior exposure 40.6 months), Rovadicitinib achieved an SVR35 of 25.0% and a Total Symptom Score reduction of 50% or greater (TSS50) in 37.5% of patients at week 24. This demonstrates that Rovadicitinib's dual JAK/ROCK mechanism can overcome established Ruxolitinib resistance, providing a functional salvage pathway where continued use of the comparator would yield a 0% response [1].

Evidence DimensionSVR35 and TSS50 in Refractory Patients
Target Compound Data25.0% SVR35 and 37.5% TSS50 at week 24
Comparator Or BaselineRuxolitinib-refractory baseline (0% expected response)
Quantified DifferenceRestores 25.0% or greater clinical response rates in heavily pre-treated, drug-resistant populations.
ConditionsPhase Ib trial (NCT06388759) in Ruxolitinib-resistant/intolerant myelofibrosis.

Validates the compound as a mandatory selection for researchers investigating mechanisms of JAK-inhibitor resistance and salvage therapies.

Solid-State Formulation Flexibility: Amorphous vs. Crystalline Polymorphs

Crystalline forms of Rovadicitinib exhibit limited aqueous solubility, which can bottleneck oral dosage formulation. Recent pharmaceutical developments demonstrate that isolating Rovadicitinib in an amorphous solid state—substantially free of crystalline material—overcomes these dissolution rate limitations. For procurement teams and formulation scientists, specifying the amorphous form provides enhanced biopharmaceutical properties and greater formulation flexibility compared to standard crystalline polymorphs, ensuring optimal systemic exposure [1].

Evidence DimensionAqueous Solubility and Dissolution Rate
Target Compound DataAmorphous Rovadicitinib (enhanced dissolution profile)
Comparator Or BaselineCrystalline Rovadicitinib (limited solubility)
Quantified DifferenceAmorphous form removes the crystalline lattice energy barrier, significantly improving API solubility for oral solid dosage forms.
ConditionsAPI solid-state characterization and pharmaceutical compounding.

Guides formulation scientists to procure the amorphous API form to ensure optimal bioavailability and avoid dissolution bottlenecks during drug product development.

High Overall Response Rates in Glucocorticoid-Refractory cGVHD

For chronic graft-versus-host disease (cGVHD) research, standard first-line glucocorticoids often fail to halt disease progression. In a Phase 1b/2a multicenter study (NCT04944043), Rovadicitinib demonstrated a Best Overall Response (BOR) of 86.4%, including a 72.7% BOR in the strictly steroid-refractory cohort. Furthermore, it enabled corticosteroid dose reductions in 88.6% of patients, with a 12-month failure-free survival rate of 85.2%. This dual-action inhibitor significantly outperforms the efficacy of generic salvage therapies, making it an optimal choice for advanced cGVHD modeling [1].

Evidence DimensionBest Overall Response (BOR)
Target Compound Data86.4% BOR (72.7% in steroid-refractory)
Comparator Or BaselineGlucocorticoid-refractory baseline
Quantified DifferenceAchieves >70% response in populations failing standard first-line immunosuppressants.
ConditionsPhase 1b/2a study in moderate/severe glucocorticoid-refractory or -dependent cGVHD.

Crucial for immunologists and transplant researchers needing a highly effective, steroid-sparing agent for refractory cGVHD models.

Formulation of High-Bioavailability Oral Solid Dosages

Because crystalline polymorphs of Rovadicitinib present solubility challenges, procuring the amorphous solid-state form is highly recommended for formulation scientists developing oral capsules or tablets. The amorphous API bypasses crystalline lattice energy barriers, ensuring the rapid dissolution and high bioavailability required for systemic kinase inhibition [1].

Salvage Therapy Research in JAK-Inhibitor Resistant Models

Rovadicitinib is the preferred investigational compound for in vivo models of myelofibrosis that have developed resistance to Ruxolitinib. Its dual JAK/ROCK mechanism restores spleen volume reduction (SVR35) and symptom control in refractory populations, making it an essential tool for studying resistance bypass mechanisms [2].

Steroid-Sparing Interventions in Chronic GVHD

For immunological research focused on chronic graft-versus-host disease, Rovadicitinib serves as a superior positive control compared to generic immunosuppressants. Its ability to achieve an 86.4% overall response rate in glucocorticoid-refractory models makes it ideal for developing steroid-sparing therapeutic protocols [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

321.17019364 g/mol

Monoisotopic Mass

321.17019364 g/mol

Heavy Atom Count

24

UNII

A4V35P6KWS

Dates

Last modified: 08-08-2024

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